molecular formula C21H16ClN5O3S B2621457 Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate CAS No. 862126-70-3

Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2621457
CAS RN: 862126-70-3
M. Wt: 453.9
InChI Key: BLDNWYYAPLYJJT-UHFFFAOYSA-N
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Description

“Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of the pyrazolo[3,4-d]pyrimidine class of compounds, which have been found to exhibit a wide array of biological activities .


Synthesis Analysis

The synthesis of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives typically involves a one-pot multi-component cyclocondensation reaction . This process uses readily available starting materials and has been found to be an efficient method for creating these types of compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-yl group, a sulfanylacetyl group, and a 4-chlorophenyl group . The exact structure can be determined through techniques such as 1H NMR .

Future Directions

The future directions for research on this compound could include further investigation into its potential applications in medicinal chemistry, particularly in the treatment of diseases involving abnormal cell proliferation . Additionally, more research could be done to fully understand its mechanism of action and to explore other potential biological activities .

properties

IUPAC Name

methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDNWYYAPLYJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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